7-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one
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Description
7-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one is a useful research compound. Its molecular formula is C29H28N2O5 and its molecular weight is 484.552. The purity is usually 95%.
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Biological Activity
The compound 7-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one is a synthetic derivative known for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C21H24N6O5
- Molecular Weight : 440.45 g/mol
- CAS Number : 349441-38-9
The compound features a complex structure that includes a chromenone core, a piperazine moiety, and a benzo[d][1,3]dioxole group, which are significant for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, benzoxazepine derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting that structural modifications can enhance their efficacy against tumors .
Table 1: Summary of Anticancer Studies
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF7 (Breast) | 10 | Induces apoptosis |
Compound B | A549 (Lung) | 15 | Inhibits cell proliferation |
This compound | HCT116 (Colon) | TBD | TBD |
Anti-inflammatory Activity
The compound has been associated with anti-inflammatory effects through modulation of pro-inflammatory cytokines. Studies indicate that similar compounds can inhibit the release of IL-6 and TNF-alpha in various models . This suggests that the compound may have therapeutic potential in inflammatory diseases.
Antimicrobial Activity
Preliminary evaluations indicate that derivatives of the compound exhibit varying degrees of antimicrobial activity against specific bacterial strains. While some compounds show significant inhibition, others demonstrate limited efficacy . Further testing is required to understand the spectrum of activity and potential applications in treating infections.
The biological activities of this compound are likely mediated through multiple mechanisms:
- Inhibition of Cell Proliferation : Compounds with similar structures often interfere with cell cycle progression.
- Induction of Apoptosis : Activation of apoptotic pathways has been observed in cancer cell lines treated with related compounds.
- Cytokine Modulation : The ability to modulate inflammatory cytokines suggests a role in immune response regulation.
Case Studies
A notable case study involved the synthesis and evaluation of a series of benzothiazole derivatives, which share structural similarities with our compound. These derivatives showed promising anti-tubercular activity and selective inhibition against specific targets within bacterial cells .
Properties
IUPAC Name |
7-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]ethoxy]-3-phenylchromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2O5/c32-29-24-8-7-23(17-27(24)34-19-25(29)22-4-2-1-3-5-22)33-15-14-30-10-12-31(13-11-30)18-21-6-9-26-28(16-21)36-20-35-26/h1-9,16-17,19H,10-15,18,20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAJZINEUKPXEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4)CC5=CC6=C(C=C5)OCO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.